1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a tert-butyl group
Preparation Methods
The synthesis of 1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and tert-butyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Addition of the Tert-Butyl Group: This can be done through alkylation reactions using tert-butyl halides.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide can be compared with other similar compounds, such as:
1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinol: This compound has a hydroxyl group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-17(2,3)13-5-6-14(23-4)15(11-13)24(21,22)19-9-7-12(8-10-19)16(18)20/h5-6,11-12H,7-10H2,1-4H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYDZONENBLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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